molecular formula C15H14N2O3 B14862439 Benzyl 4-(aminocarbonyl)phenylcarbamate

Benzyl 4-(aminocarbonyl)phenylcarbamate

Cat. No.: B14862439
M. Wt: 270.28 g/mol
InChI Key: PEIQAQYSTLVEKP-UHFFFAOYSA-N
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Description

Benzyl 4-(aminocarbonyl)phenylcarbamate is a carbamate derivative characterized by a benzyloxycarbonyl group attached to a phenyl ring substituted with an aminocarbonyl (-CONH₂) moiety. Carbamates are widely studied for their stability, bioactivity, and versatility in forming hydrogen bonds, which influence their solubility and reactivity .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

benzyl N-(4-carbamoylphenyl)carbamate

InChI

InChI=1S/C15H14N2O3/c16-14(18)12-6-8-13(9-7-12)17-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,18)(H,17,19)

InChI Key

PEIQAQYSTLVEKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-(aminocarbonyl)phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-aminobenzoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Another method involves the use of benzyl isocyanate and 4-aminobenzoic acid. This reaction is carried out in an organic solvent such as toluene, with the mixture being heated to reflux for several hours. The resulting product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(aminocarbonyl)phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as benzyl 4-(carboxycarbonyl)phenylcarbamate.

    Reduction: Reduced derivatives such as benzyl 4-(aminomethyl)phenylcarbamate.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(aminocarbonyl)phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions. It can act as a probe to investigate biological pathways.

    Medicine: this compound is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes involved in disease processes.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl 4-(aminocarbonyl)phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the compound.

The molecular pathways involved in the compound’s action may include the inhibition of key enzymes in metabolic pathways, leading to altered cellular processes. The exact mechanism can vary depending on the specific application and target enzyme.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of benzyl 4-(aminocarbonyl)phenylcarbamate analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Substituent
Benzyl N-[4-(4-Toluidinocarbonyl)benzyl]carbamate C₂₃H₂₂N₂O₃ 374.43 1.220 520.2 11.72 4-Methylphenylcarbamoyl
Benzyl (4-(2-Bromoacetyl)phenyl)carbamate C₁₆H₁₄BrNO₃ 348.19 N/A N/A N/A Bromoacetyl
Benzyl N-(4-pyridyl)carbamate C₁₃H₁₂N₂O₂ 228.25 N/A N/A N/A 4-Pyridyl
Benzyl phenylcarbamate C₁₄H₁₃NO₂ 227.26 N/A N/A N/A Phenyl

Key Observations :

  • The toluidinocarbonyl derivative (C₂₃H₂₂N₂O₃) exhibits higher molar mass and density due to the bulky 4-methylphenyl group, which enhances hydrophobicity compared to the aminocarbonyl analog .
  • The bromoacetyl-substituted compound (C₁₆H₁₄BrNO₃) has a lower molecular weight but introduces a reactive halogen, enabling nucleophilic substitutions, unlike the aminocarbonyl group .

Chemical Reactivity and Functional Group Influence

Hydrolysis and Stability
  • Benzyl phenylcarbamate: Undergoes hydrolysis under acidic/basic conditions to yield benzylamine, phenyl isocyanate, and CO₂. The absence of electron-withdrawing groups (e.g., nitro or bromo) in the aminocarbonyl analog may slow hydrolysis compared to halogenated derivatives .
  • Benzyl {4-[(4-nitrophenyl)methylidene]aminophenyl}carbamate: Forms Schiff bases with aldehydes, a reaction pathway less accessible to the aminocarbonyl variant due to the lack of a primary amine .
Heterocycle Formation
  • Cyclohexyl carbamate derivatives react with chloroacetyl chloride to form azetidinone rings, whereas sulfanylacetic acid yields thiazolidinones. The aminocarbonyl group’s hydrogen-bonding capability may favor alternative cyclization pathways .

Crystallographic and Solid-State Properties

  • Benzyl N-(4-pyridyl)carbamate: Exhibits N–H⋯N hydrogen bonds and C–O⋯O–C interactions in its crystal lattice.

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